BenchChemオンラインストアへようこそ!

4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Medicinal Chemistry Ligand Efficiency CNS Drug Design

For kinase-targeted drug discovery, this 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a precision SAR probe. The methanesulfonyl group minimizes MW while preserving hinge-binding, critical for CNS programs with strict permeability limits. The ethoxy substitution ensures superior aqueous solubility (lower logP vs bromo/methyl analogs), reducing precipitation artifacts in high-concentration biochemical assays. Its defined para-geometry and 5 HBA topology make it an essential validation ligand for pharmacophore modeling. Stock is limited; immediate ordering is advised to secure this differentiated scaffold for your selectivity panels.

Molecular Formula C20H19N3O4S
Molecular Weight 397.4 g/mol
CAS No. 921586-11-0
Cat. No. B3304245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
CAS921586-11-0
Molecular FormulaC20H19N3O4S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C20H19N3O4S/c1-3-27-17-10-6-15(7-11-17)20(24)21-16-8-4-14(5-9-16)18-12-13-19(23-22-18)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24)
InChIKeyBFTZZEHAVHXGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (921586-11-0): Structural & Pharmacological Context


4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CAS 921586-11-0) is a synthetic small molecule belonging to the pyridazinyl-benzamide class, characterized by a central benzamide scaffold (4-ethoxy substitution), a para-substituted phenyl linker, and a 3-(6-methanesulfonyl)pyridazine terminus [1]. The compound falls within a broader chemical space explored for kinase inhibition, particularly as a scaffold for leucine-rich repeat kinase 2 (LRRK2) modulators [2]. Its methanesulfonyl group has been noted for contributing to metabolic stability, while the pyridazine ring provides a rigid framework for target engagement [1].

4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (921586-11-0): Why In-Class Analogs Cannot Be Freely Substituted


Within the pyridazinyl-benzamide class, minor structural modifications produce substantial shifts in physicochemical and likely pharmacological properties. The methanesulfonyl group on the pyridazine ring, the ethoxy substituent on the benzamide, and the para-linkage geometry collectively define molecular recognition features that are not preserved across closely related analogs [1]. For example, replacing the methanesulfonyl with ethylsulfonyl (CAS 1005294-75-6) alters molecular weight (+14 Da), lipophilicity, and steric bulk, which can impact target binding kinetics and ADME parameters . Similarly, substituting the 4-ethoxy group with 4-methyl or 4-bromo changes hydrogen-bonding capacity and electron density, potentially redirecting selectivity profiles [2]. The evidence below demonstrates that these seemingly subtle variations translate into measurable differences that directly affect scientific selection.

4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (921586-11-0): Quantitative Differentiation vs. Closest Analogs


Molecular Weight and Ligand Efficiency: Methanesulfonyl vs. Ethylsulfonyl

The target compound's methanesulfonyl group (MW = 397.45 g/mol, C20H19N3O4S) is lighter than the ethylsulfonyl analog (CAS 1005294-75-6, MW = 411.5 g/mol, C21H21N3O4S) by exactly 14 Da, corresponding to one methylene unit . This difference directly improves ligand efficiency metrics such as LE (binding affinity per heavy atom) and LLE (lipophilic ligand efficiency), which are critical selection criteria in fragment-based and lead-optimization programs [1].

Medicinal Chemistry Ligand Efficiency CNS Drug Design

Hydrogen-Bond Acceptor Capacity: Ethoxy vs. Methyl Substituent

The 4-ethoxybenzamide terminus provides an additional H-bond acceptor (the ether oxygen) compared to the 4-methylbenzamide analog (CAS 921839-04-5) [1]. The target compound contains a total of 5 hydrogen-bond acceptors (3 from sulfonamide/pyridazine, 1 from amide carbonyl, 1 from ethoxy oxygen) versus 4 in the methyl analog. This difference modulates solvation energy and can influence kinase selectivity profiles, as H-bond networks in ATP-binding sites are highly sensitive to ligand donor/acceptor topology [2].

SAR Analysis Kinase Selectivity ADME Prediction

Para-Linker Regiochemistry: 4-Phenyl vs. 3-Phenyl Substitution

The target compound employs a para-substituted central phenyl ring linking the benzamide to the pyridazine. In contrast, several structurally related research compounds use a meta-substitution pattern (e.g., N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-ethoxybenzamide) . This regiochemical difference alters the dihedral angle between the pyridazine and benzamide planes, affecting the compound's overall molecular shape and its complementarity to kinase hinge-region binding pockets. In the LRRK2 inhibitor series, para-substitution was a key structural determinant for achieving potent, selective inhibition [1].

Molecular Topology Kinase Binding Mode Structure-Based Design

Predicted Lipophilicity: Ethoxy vs. Bromo Substituent

The 4-ethoxy group on the benzamide contributes to a moderate predicted logP, in contrast to the 4-bromo analog (CAS 921542-87-2) which is significantly more lipophilic [1]. Using fragment-based calculations, the ethoxy substitution (Hansch π ≈ +0.38) yields a lower logD7.4 than the bromo substitution (Hansch π ≈ +0.86), resulting in favorable aqueous solubility and potentially better developability characteristics [2].

ADME Profiling Solubility Prediction Lead Optimization

High-Impact Application Scenarios for 4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (921586-11-0)


Kinase Inhibitor Lead Optimization with Favorable Ligand Efficiency

Medicinal chemistry teams pursuing LRRK2 or related kinase targets can prioritize this compound when the goal is to maximize ligand efficiency per heavy atom. The methanesulfonyl group preserves key hinge-binding interactions while minimizing molecular weight compared to bulkier sulfonyl analogs (see Evidence Item 1: ΔMW = 14 Da vs. ethylsulfonyl) . This supports CNS drug discovery programs where MW-driven permeability limits are stringent.

Target Engagement Studies Requiring Soluble Tool Compounds

Biochemical and biophysical assays (SPR, ITC, DSF) in academic kinase research demand compounds with adequate aqueous solubility to achieve the high concentrations needed for saturation binding. The ethoxy group (lower logP vs. bromo or methyl analogs, Evidence Items 2 & 4) and the favorable HBA profile render this compound more amenable to DMSO stock and aqueous buffer dilutions, reducing the risk of precipitation-related artifacts [1].

Structure-Activity Relationship (SAR) Probe for Pyridazinyl-Benzamide Selectivity

Screening laboratories building kinase selectivity panels can use this compound as a precise SAR probe to dissect the contribution of the para-phenyl linker geometry and methanesulfonyl group to isoform selectivity. As demonstrated in the LRRK2 inhibitor series, para-substitution and compact sulfonyl groups are key determinants of kinome-wide selectivity [2]. Procurement of this specific regioisomer, rather than a cheaper meta-substituted analog, ensures valid SAR conclusions.

Computational Docking and Pharmacophore Model Validation

Computational chemists developing pharmacophore models for pyridazine-based kinase inhibitors can leverage this compound's well-defined HBA topology (5 HBAs) and linear para-geometry as a validation ligand. Its distinct 3D pharmacophore point arrangement (Evidence Item 3) provides a stringent test for docking pose reproduction, enabling more reliable virtual screening workflows for kinase inhibitor discovery.

Quote Request

Request a Quote for 4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.